molecular formula C6H6Cl2N2 B140758 2,6-Dichloro-4-methylpyridin-3-amine CAS No. 129432-25-3

2,6-Dichloro-4-methylpyridin-3-amine

Cat. No. B140758
M. Wt: 177.03 g/mol
InChI Key: AULKGEJDEAKINM-UHFFFAOYSA-N
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Description

Antihypertensive Activity Analysis

The study of antihypertensive activity in 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including the compound 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, showed promising results in lowering blood pressure in spontaneously hypertensive rats. The research highlighted the importance of structural variations in the aryl group and the pyridopyrimidine ring for antihypertensive activity .

Synthesis Analysis

The synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine involved substitution, nitration, ammoniation, and oxidation processes. The overall yield was 60.6%, and the structure of the product was confirmed by IR and 1HNMR . Additionally, the conversion of 2,6-dibromopyridine by potassium amide in liquid ammonia into 4-amino-2-methylpyrimidine involved a ring transformation, which is a notable reaction mechanism .

Molecular Structure Analysis

The molecular structure of the solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined by X-ray diffraction. The study revealed one of the shortest N⋯H⋯O hydrogen bridges, indicating a proton transfer from oxygen to nitrogen. This was further supported by UV and IR spectra, suggesting a double minimum potential for proton motion .

Chemical Reactions Analysis

The condensation reaction of 2,6-diformylpyridine with trans-1,2-diaminocyclopentane and trans-1,2-diaminocyclohexane resulted in the formation of mixed macrocyclic imines. These macrocycles were further reduced to macrocyclic amines and transformed into their hydrochlorides. The study provided insights into the stereochemistry and symmetry of these macrocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds were characterized using various spectroscopic techniques. NMR spectroscopy and electrospray mass spectrometry were used to characterize the macrocycles derived from 1,2-diaminocyclohexane and 2,6-diformylpyridine . The crystal structures of these macrocycles revealed the formation of channels due to columnar stacking, which is significant for understanding the properties of these compounds .

Scientific Research Applications

Chemical Transformations and Syntheses

  • Ring Transformations in Reactions with Nucleophiles : Research has shown that reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia lead to notable transformations. Specifically, reactions involving 2,6-dibromo- and 2,6-dichloro-pyridine result in the formation of 4-amino-2-methylpyrimidine, highlighting a significant ring transformation from the pyridine to the pyrimidine structure. This transformation showcases the potential of 2,6-Dichloro-4-methylpyridin-3-amine in facilitating complex chemical rearrangements and the synthesis of valuable heterocyclic compounds (Hertog, Plas, Pieterse, & Streef, 2010).

  • Synthesis of Aminopyridinato Ligands : The compound has been utilized in the synthesis of trialkyltantalum complexes stabilized by aminopyridinato ligands. These complexes are of interest due to their stability and potential applications in catalysis and materials science. The study demonstrates the versatility of 2,6-Dichloro-4-methylpyridin-3-amine derivatives in organometallic chemistry and their role in developing new catalytic systems (Noor, Kretschmer, & Kempe, 2006).

  • Development of Bioactive and Chemical Significance Compounds : Another application is in the synthesis of 2-aminopyridines, which are crucial for bioactive natural products and organic materials. The selective amination of 2,6-dibromopyridine to yield 6-bromopyridine-2-amines, which then undergo C-C cross-coupling reactions, illustrates the role of 2,6-Dichloro-4-methylpyridin-3-amine derivatives in creating compounds with significant biological and chemical utility (Bolliger, Oberholzer, & Frech, 2011).

Safety And Hazards

When handling 2,6-Dichloro-4-methylpyridin-3-amine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2,6-dichloro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULKGEJDEAKINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351473
Record name 2,6-dichloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-methylpyridin-3-amine

CAS RN

129432-25-3
Record name 2,6-Dichloro-4-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129432-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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